Ara-utp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

60102-52-5 |

|---|---|

Molecular Formula |

C9H15N2O15P3 |

Molecular Weight |

484.14 g/mol |

IUPAC Name |

[[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 |

InChI Key |

PGAVKCOVUIYSFO-CCXZUQQUSA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Other CAS No. |

60102-52-5 |

Synonyms |

ara-UTP arabinofuranosyluridine triphosphate |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Ara-UTP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arabinofuranosyluridine triphosphate (Ara-UTP) is a synthetic nucleoside triphosphate analog with significant potential in antiviral and antineoplastic therapies. This document provides a detailed examination of its core mechanism of action, drawing upon the broader understanding of arabinose-containing nucleotide analogs. The primary mechanisms involve the competitive inhibition of viral and cellular polymerases and incorporation into nascent nucleic acid chains, leading to chain termination or stalled elongation. This guide synthesizes available data on its enzymatic interactions, provides an overview of key experimental methodologies used in its study, and presents visual representations of its molecular pathways.

Introduction

This compound belongs to a class of nucleotide analogs characterized by the presence of an arabinose sugar moiety in place of the natural ribose or deoxyribose. This structural alteration, specifically the inverted stereochemistry at the 2' position of the sugar, is fundamental to its biological activity.[1][2] While much of the foundational research has been conducted on the related compounds vidarabine (Ara-A) and cytarabine (Ara-C), which are intracellularly phosphorylated to Ara-ATP and Ara-CTP respectively, the mechanistic principles are largely applicable to this compound.[3][4][5] These analogs act as molecular mimics of their endogenous counterparts, thereby interfering with the synthesis of DNA and RNA.

Mechanism of Action

The biological effects of this compound are primarily manifested through two distinct but complementary mechanisms: competitive inhibition of polymerases and incorporation into nucleic acid chains, which disrupts further elongation.

Competitive Inhibition of Polymerases

This compound acts as a competitive inhibitor for both DNA and RNA polymerases. It competes with the natural substrate, deoxythymidine triphosphate (dTTP) in the case of DNA synthesis, and uridine triphosphate (UTP) for RNA synthesis, for binding to the active site of the polymerase. The presence of the arabinose sugar allows for this competition, but its unique conformation can interfere with the enzyme's catalytic activity.

Several studies have demonstrated the inhibitory effects of arabinose-containing nucleotides on a variety of polymerases:

-

Viral RNA Polymerases: this compound has been shown to be an inhibitor of viral RNA polymerases, including those from poliovirus and SARS-CoV-2.

-

DNA Polymerase Gamma and Reverse Transcriptase: Halogenated derivatives of this compound have been shown to be inhibitory to DNA polymerase gamma and viral reverse transcriptase, with the mode of inhibition being competitive against dTTP.

-

Viral DNA Polymerases: The triphosphate form of vidarabine, Ara-ATP, competitively inhibits viral DNA polymerase.

Incorporation and Chain Elongation Disruption

Upon successful competition with the natural nucleotide, this compound can be incorporated into the growing DNA or RNA strand. However, the 2'-hydroxyl group of the arabinose sugar is in a trans position relative to the 3'-hydroxyl group, which creates steric hindrance. This altered sugar pucker, specifically a 2'-endo conformation, inhibits the catalytic step of subsequent nucleotide incorporation.

The consequences of incorporation are significant:

-

Chain Termination: In many instances, the incorporation of the arabinose nucleotide prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of the nucleic acid chain.

-

Stalled Elongation: Even if chain termination is not immediate, the presence of the arabinose nucleotide at the 3' end of the growing chain can significantly slow down or pause the polymerase, effectively halting further synthesis. Studies with Ara-CTP have shown that while a single incorporation slows elongation by DNA polymerase alpha, two consecutive incorporations effectively stop the process.

Quantitative Data

The inhibitory potential of arabinose nucleotide analogs has been quantified in various studies. The following tables summarize the available quantitative data for this compound and related compounds.

| Compound | Enzyme | Substrate | Ki (μM) |

| ara-CTP | Human DNA Polymerase α | [3H]-dCTP | 1.5 |

| ara-5-aza-CTP | Human DNA Polymerase α | [3H]-dCTP | 11 |

| ara-CTP | Human DNA Polymerase β | [3H]-dCTP | 7.6 |

| ara-5-aza-CTP | Human DNA Polymerase β | [3H]-dCTP | 39 |

Table 1: Competitive Inhibition Constants (Ki) of Ara-CTP and its analog against Human DNA Polymerases.

| Compound | Enzyme | Substrate Concentration | IC50 (μM) |

| ara-CTP | Poliovirus RNA Polymerase | 1 µM CTP | >1000 |

| This compound | Poliovirus RNA Polymerase | 1 µM UTP | >1000 |

Table 2: Half-maximal Inhibitory Concentration (IC50) of Ara-CTP and this compound against Poliovirus RNA Polymerase.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a variety of biochemical and biophysical assays. Below are overviews of key experimental methodologies.

DNA/RNA Polymerase Inhibition Assay

This assay is designed to quantify the inhibitory effect of a compound on polymerase activity.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a DNA or RNA template, a primer, the polymerase enzyme, a buffer solution, and a mixture of deoxynucleotide triphosphates (dNTPs) or nucleotide triphosphates (NTPs), one of which is radioactively or fluorescently labeled.

-

Inhibitor Addition: The compound of interest (e.g., this compound) is added to the reaction mixture at varying concentrations. A control reaction without the inhibitor is also prepared.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or another key component and incubated at the optimal temperature for the polymerase.

-

Quenching and Precipitation: The reaction is stopped (quenched) after a specific time, typically by adding a strong acid like trichloroacetic acid (TCA). The newly synthesized, labeled nucleic acid is then precipitated.

-

Quantification: The amount of incorporated labeled nucleotide is quantified using techniques such as scintillation counting (for radioactivity) or fluorescence measurement.

-

Data Analysis: The inhibition data is plotted against the inhibitor concentration to determine parameters like the IC50 value. For determining the mode of inhibition and the Ki value, the assay is repeated with varying concentrations of the natural substrate, and the data is analyzed using methods like Lineweaver-Burk plots.

Pre-steady State Nucleotide Incorporation Assay

This method provides detailed kinetic parameters of nucleotide incorporation by polymerases.

Methodology:

-

Apparatus: A stopped-flow fluorescence apparatus is used, which allows for the rapid mixing of reactants and the monitoring of fluorescence changes in real-time.

-

Fluorescently Labeled Substrates: Symmetrical RNA or DNA substrates with fluorescent analogs are used. The fluorescence properties of these analogs change upon nucleotide incorporation.

-

Rapid Mixing: The polymerase-nucleic acid complex is rapidly mixed with a solution containing the nucleotide of interest (e.g., this compound or the natural NTP).

-

Fluorescence Monitoring: The change in fluorescence over time is recorded.

-

Kinetic Analysis: The fluorescence traces from reactions with a range of substrate concentrations are analyzed to determine the apparent dissociation constant (Kd,app) and the maximal rate constant for nucleotide incorporation (kpol).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic activation of arabinose nucleosides and the mechanism of action of this compound at the molecular level.

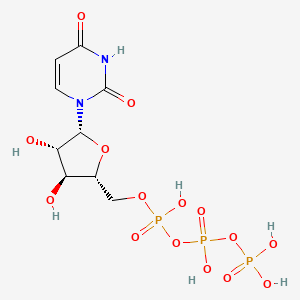

Caption: Metabolic activation of Ara-Uridine to this compound and its subsequent mechanism of action.

References

Arabinofuranosyluridine Triphosphate (ara-UTP): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arabinofuranosyluridine triphosphate (ara-UTP) is a synthetic nucleoside triphosphate analog of uridine triphosphate (UTP). Its unique stereochemical configuration, featuring the arabinose sugar moiety in place of ribose, confers significant biological activity, primarily as an inhibitor of various viral and cellular polymerases. This technical guide provides an in-depth overview of the structure, function, and mechanism of action of this compound. It includes a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for its synthesis and evaluation, and visual representations of its metabolic pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in antiviral drug discovery and development.

Structure and Chemical Properties

Arabinofuranosyluridine triphosphate is a nucleotide analog with the chemical formula C9H15N2O15P3 and a molecular weight of 484.14 g/mol .[1] The defining structural feature of this compound is the presence of an arabinofuranose sugar, which differs from the ribose found in natural UTP in the stereochemistry at the 2' position. The hydroxyl group at the 2' position is in the up or β configuration, which is axial, in contrast to the equatorial down or α configuration in ribose. This seemingly subtle change has profound implications for its biological activity, as it alters the sugar pucker conformation and affects its interaction with the active sites of polymerases.

Synonyms: this compound, 1-β-D-Arabinofuranosyluracil-5'-triphosphate, Uracil arabinoside triphosphate.

| Property | Value | Reference |

| Molecular Formula | C9H15N2O15P3 | [1] |

| Molecular Weight | 484.14 g/mol | [1] |

| IUPAC Name | [[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

| CAS Number | 60102-52-5 | |

| Appearance | Colorless to slightly yellow solution in water | [1] |

| Purity (typical) | ≥ 95% (HPLC) | [1] |

| Solubility | Soluble in water | |

| Storage | Store at -20 °C |

Mechanism of Action and Function

The primary function of this compound is as an inhibitor of nucleic acid polymerases. It acts as a competitive inhibitor of the natural substrate, uridine triphosphate (UTP) or thymidine triphosphate (dTTP), depending on the polymerase. Upon incorporation into a growing DNA or RNA strand, the arabinose sugar moiety can disrupt further elongation, leading to chain termination. This inhibitory effect is the basis for its potential as an antiviral and anticancer agent.

Inhibition of Viral RNA Polymerases

This compound has demonstrated inhibitory activity against viral RNA-dependent RNA polymerases (RdRps). For instance, it has been shown to inhibit the RdRp of SARS-CoV-2 and poliovirus. The mechanism involves incorporation of ara-UMP into the nascent RNA strand, which then induces a prolonged pause in polymerase activity, effectively halting RNA synthesis.

Inhibition of DNA Polymerases

Quantitative Data

The inhibitory potency of this compound has been quantified against several viral polymerases. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the effectiveness of an inhibitor.

| Target Enzyme | Virus | IC50 (µM) | Conditions | Reference |

| RNA-dependent RNA polymerase | SARS-CoV-2 | 75 ± 25 | In the presence of 0.1 µM UTP | |

| RNA polymerase | Poliovirus | ~1000 | In the presence of 1 µM UTP |

Experimental Protocols

Synthesis of Arabinofuranosyluridine Triphosphate (this compound)

A general and convenient one-pot synthesis method for nucleoside 5'-triphosphates can be adapted for this compound. This method avoids the need for protecting groups on the nucleoside.

Materials:

-

Arabinofuranosyluridine (ara-U)

-

Salicyl chlorophosphite

-

Pyrophosphate

-

Iodine

-

Pyridine

-

Triethylamine

-

Anhydrous pyridine

-

Anhydrous dioxane

Procedure (Adapted):

-

A solution of salicyl chlorophosphite in anhydrous dioxane is added dropwise to a solution of ara-U and pyridine in anhydrous pyridine at room temperature under an inert atmosphere.

-

After stirring, a solution of pyrophosphate and triethylamine in anhydrous pyridine is added.

-

The reaction mixture is then oxidized by the addition of a solution of iodine in pyridine/water.

-

The reaction is quenched, and the crude product is precipitated.

-

The crude this compound is then purified by anion-exchange chromatography.

Purification of this compound by HPLC

Method: Anion-exchange or reversed-phase high-performance liquid chromatography (HPLC) can be used for the purification of this compound.

Anion-Exchange HPLC:

-

Column: A suitable anion-exchange column (e.g., DEAE-based).

-

Mobile Phase: A gradient of triethylammonium bicarbonate (TEAB) buffer (e.g., from 0.05 M to 1 M).

-

Detection: UV absorbance at 262 nm.

Reversed-Phase Ion-Pairing HPLC:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of a suitable ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) in a phosphate buffer with an organic modifier like acetonitrile.

-

Detection: UV absorbance at 262 nm.

Polymerase Inhibition Assay (Primer Extension Assay)

This assay is used to determine the inhibitory effect of this compound on polymerase activity.

Materials:

-

Purified viral or cellular polymerase

-

A specific RNA or DNA primer-template duplex

-

Natural nucleoside triphosphates (ATP, GTP, CTP, UTP/dTTP)

-

Arabinofuranosyluridine triphosphate (this compound)

-

Reaction buffer containing MgCl2

-

Radiolabeled nucleotide (e.g., [α-³²P]ATP) for visualization, or fluorescently labeled primer/template

-

Quenching solution (e.g., EDTA)

-

Denaturing polyacrylamide gel

Procedure:

-

Prepare reaction mixtures containing the polymerase, primer-template duplex, and reaction buffer.

-

Add a mixture of the three non-inhibitory NTPs and the radiolabeled NTP.

-

Initiate the reaction by adding a mixture of UTP (or dTTP) and varying concentrations of this compound.

-

Incubate the reactions at the optimal temperature for the polymerase for a defined period.

-

Stop the reactions by adding the quenching solution.

-

Analyze the reaction products by denaturing polyacrylamide gel electrophoresis and autoradiography or fluorescence imaging.

-

Quantify the amount of full-length product to determine the extent of inhibition at each this compound concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Metabolic Activation and Inhibition Pathway

Experimental Workflow: IC50 Determination

Potential Cellular Signaling Effects

Extracellular UTP is known to activate P2Y purinergic receptors, leading to downstream signaling cascades involving intracellular calcium mobilization and protein kinase C activation. While the direct effects of this compound on these pathways are not well-characterized, it is plausible that as a structural analog, it could modulate these signaling events, either as an agonist or antagonist. Further research is required to elucidate the specific impact of this compound on cellular signaling.

Conclusion and Future Directions

Arabinofuranosyluridine triphosphate is a potent nucleotide analog with established inhibitory activity against a range of viral and cellular polymerases. Its mechanism of action, involving competitive inhibition and chain termination or polymerase pausing, makes it a valuable tool for biochemical studies and a promising scaffold for the development of novel antiviral therapeutics. The quantitative data presented herein highlights its efficacy, particularly against the SARS-CoV-2 RNA polymerase.

Future research should focus on several key areas:

-

Expansion of Antiviral Spectrum: Evaluating the inhibitory activity of this compound against a broader range of viral polymerases.

-

Structural Biology: Obtaining co-crystal structures of ara-UMP-terminated nucleic acids in complex with various polymerases to elucidate the precise molecular basis of inhibition.

-

Pharmacokinetic and Pharmacodynamic Studies: Investigating the metabolic stability, cell permeability, and in vivo efficacy of this compound prodrugs.

-

Cellular Signaling: Characterizing the direct effects of extracellular this compound on P2Y receptor signaling and other cellular pathways to understand its potential off-target effects and broader physiological impact.

This comprehensive guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of Arabinofuranosyluridine triphosphate.

References

Understanding the Antiviral Properties of Ara-UTP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral properties of Arabinofuranosyluridine triphosphate (Ara-UTP), a nucleotide analog with demonstrated inhibitory effects against a range of viruses. This document delves into the core mechanisms of action, presents available quantitative data on its efficacy, and offers detailed experimental protocols for key assays. Visualizations of critical pathways and experimental workflows are included to facilitate a deeper understanding of its biochemical interactions and therapeutic potential.

Core Mechanism of Action: Inhibition of Viral RNA Polymerase

This compound exerts its antiviral effects primarily by targeting viral RNA-dependent RNA polymerases (RdRps), essential enzymes for the replication of RNA viruses. The mechanism is twofold, involving both competitive inhibition and chain termination after incorporation into the nascent viral RNA strand.

Upon entry into the host cell, the parent nucleoside, Arabinofuranosyluridine (Ara-U), is phosphorylated by host cell kinases to its active triphosphate form, this compound. This active metabolite then interferes with viral replication through the following steps:

-

Competitive Inhibition: this compound structurally mimics the natural nucleotide Uridine triphosphate (UTP). This resemblance allows it to compete with UTP for the active site of the viral RdRp. Increased concentrations of this compound can effectively outcompete the natural substrate, thereby hindering the synthesis of viral RNA.

-

Incorporation and Chain Termination/Pausing: Viral RdRps can incorporate this compound into the growing RNA chain in place of UTP. The key structural difference in this compound is the presence of an arabinose sugar instead of a ribose sugar. The 2'-hydroxyl group of the arabinose sugar is in the up (beta) configuration, which is different from the down (alpha) configuration in ribose. This altered stereochemistry, once incorporated, leads to a steric hindrance within the active site of the polymerase. This clash disrupts the proper alignment for the formation of the next phosphodiester bond, leading to a significant pausing or complete termination of RNA chain elongation. This premature cessation of transcription results in non-functional, truncated viral genomes, thereby inhibiting viral replication.[1]

Recent studies on SARS-CoV-2 and poliovirus polymerases have shown that after incorporation, the arabinose nucleotide monophosphate (ara-NMP) induces long pauses in RNA elongation by the viral polymerase.[1] The 2'-endo sugar pucker of the incorporated ara-NMP is thought to be responsible for inhibiting the subsequent nucleotide incorporation at the catalytic step.[1]

References

An In-depth Technical Guide to Ara-UTP: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arabinofuranosyluridine triphosphate (Ara-UTP) is a synthetic nucleoside triphosphate analog of uridine triphosphate (UTP) with significant potential in antiviral and cancer research. Its unique structural feature, the arabinose sugar moiety in place of ribose, confers distinct biochemical properties that allow it to act as a potent inhibitor of viral RNA-dependent RNA polymerases (RdRps). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound. The information is intended to support researchers and drug development professionals in their exploration of this compound as a therapeutic agent or a research tool.

Chemical Structure and Identification

This compound is structurally similar to the endogenous nucleotide UTP, with the key difference being the stereochemistry of the 2'-hydroxyl group on the sugar ring, which is in the up (arabino) configuration as opposed to the down (ribo) configuration. This seemingly minor alteration has profound implications for its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | [[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | [1] |

| Synonyms | 1-β-D-Arabinofuranosyluracil-5'-triphosphate, Ara-uridine triphosphate, Uracil arabinoside triphosphate | [1] |

| CAS Number | 60102-52-5 | [1] |

| Molecular Formula | C9H15N2O15P3 | [1] |

| SMILES | C1=CN(C(=O)NC1=O)[C@H]2--INVALID-LINK--COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O">C@HO | [1] |

| InChI Key | PGAVKCOVUIYSFO-CCXZUQQUSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of these properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 484.14 g/mol | |

| Exact Mass | 483.96852877 Da | |

| Appearance | Colorless to slightly yellow solution in water | |

| Purity | ≥ 95% (by HPLC) | |

| Solubility | Soluble in water | |

| pH (of solution) | 7.5 ± 0.5 | |

| Storage Conditions | Store at -20°C, protected from direct sunlight and in a dry place. | |

| Stability | Stable for at least 12 months when stored at -20°C. Short-term exposure to ambient temperature (up to 1 week) is possible. | |

| Spectroscopic Properties | λmax: 262 nm, ε: 10.0 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) |

Mechanism of Action: Viral Polymerase Inhibition

The primary mechanism of action of this compound is the inhibition of viral RNA-dependent RNA polymerases. Upon entry into the cell, or if introduced in its triphosphate form in in vitro assays, this compound acts as a competitive substrate for the natural nucleotide UTP during viral RNA synthesis.

Viral polymerases can incorporate Ara-UMP into the growing RNA chain. However, the arabinose sugar's 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group creates a steric hindrance that disrupts the proper alignment for the formation of the next phosphodiester bond. This leads to a significant pausing of the polymerase and ultimately terminates the elongation of the RNA chain. This mechanism makes this compound a potent chain terminator for viral replication.

Quantitative Biological Data

The inhibitory activity of this compound has been quantified against several viral polymerases. This data is essential for evaluating its potential as an antiviral agent.

Table 3: In Vitro Inhibitory Activity of this compound

| Target Polymerase | Assay Type | Parameter | Value | Conditions | Citation |

| SARS-CoV-2 RdRp | Polymerase Inhibition | IC₅₀ | 75 ± 25 µM | In the presence of 0.1 µM UTP | |

| Poliovirus 3Dpol | Polymerase Inhibition | IC₅₀ | 1000 µM | In the presence of 1 µM UTP | |

| Poliovirus 3Dpol | Pre-steady state kinetics | kpol | - | 90-fold lower efficiency than natural UTP | |

| Poliovirus 3Dpol | Pre-steady state kinetics | Kd,app | - | 90-fold lower efficiency than natural UTP |

Experimental Protocols

Detailed experimental protocols are critical for the accurate assessment of this compound's biological activity. The following sections provide methodologies for key experiments.

Chemical Synthesis of this compound

In Vitro RNA Polymerase Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibition of viral RNA polymerases by nucleotide analogs.

Objective: To determine the inhibitory concentration (IC₅₀) of this compound against a target viral RNA-dependent RNA polymerase.

Materials:

-

Purified viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex)

-

RNA template-primer duplex

-

ATP, CTP, GTP, and UTP solutions

-

This compound solution of known concentration

-

α-³²P-labeled UTP

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT)

-

Quenching solution (e.g., 95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Phosphorimager system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice. For a 20 µL reaction, combine:

-

10 µL of 2x Reaction Buffer

-

2 µL of RNA template-primer (to a final concentration of ~250 nM)

-

1 µL of purified RdRp (to a final concentration of ~500 nM)

-

1 µL of a mix of ATP, CTP, GTP (to a final concentration of 10 µM each)

-

1 µL of UTP and α-³²P-UTP mix (to a final concentration of 0.1 µM)

-

1 µL of varying concentrations of this compound (e.g., 0.1 µM to 1 mM) or vehicle control.

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubation: Incubate the reaction at 30°C for 30 minutes.

-

Quenching: Stop the reaction by adding 20 µL of quenching solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel until the dye front reaches the bottom.

-

Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager.

-

Data Analysis: Quantify the intensity of the full-length product band for each this compound concentration. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound in a cell line of interest.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound.

Materials:

-

Cell line of interest (e.g., Vero E6, Huh-7)

-

Complete cell culture medium

-

This compound solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the CC₅₀ value.

Cellular Signaling Pathways

While the primary mechanism of this compound is through the inhibition of viral polymerases, the potential for interaction with cellular signaling pathways, particularly those involving endogenous UTP, warrants consideration. UTP is a known agonist for several P2Y purinergic receptors (P2Y₂, P2Y₄, P2Y₆), which are G protein-coupled receptors involved in a variety of physiological processes. Activation of these receptors can trigger downstream signaling cascades, including the activation of phospholipase C and subsequent increases in intracellular calcium.

Currently, there is limited direct evidence in the scientific literature detailing the specific interactions of this compound with P2Y receptors. Given its structural similarity to UTP, it is plausible that this compound could act as either an agonist or antagonist at these receptors. Further research is required to elucidate the precise role, if any, of this compound in modulating these cellular signaling pathways.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies specifically on this compound are not extensively reported in the available literature. For its prodrug, arabinofuranosyluridine (Ara-U), it is expected to be taken up by cells and sequentially phosphorylated by cellular kinases to its active triphosphate form, this compound. The in vivo efficacy of this compound would depend on its cellular uptake, rate of intracellular phosphorylation, and stability against dephosphorylation and degradation. The pharmacokinetic profile of similar arabinose-containing nucleoside analogs, such as cytarabine (Ara-C), has been studied, but direct extrapolation to this compound is not possible. Further in vivo studies are necessary to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Conclusion

This compound is a promising molecule for antiviral drug development due to its well-defined mechanism of action as a viral RNA polymerase chain terminator. This technical guide has summarized its key chemical and biological properties and provided a framework for its experimental evaluation. While further research is needed to fully elucidate its pharmacokinetic profile and potential interactions with cellular signaling pathways, the existing data strongly support its continued investigation as a therapeutic candidate. Researchers are encouraged to utilize the provided information and protocols to advance our understanding and application of this potent nucleotide analog.

References

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Role of Arabinofuranosyluracil Triphosphate (Ara-UTP) in Chain Termination

Abstract

Arabinofuranosyluracil triphosphate (this compound) is a synthetic analog of the natural nucleotide uridine triphosphate (UTP). As a member of the arabinose nucleotide (ara-NTP) family, it plays a significant role as an inhibitor of various viral and cellular polymerases. Contrary to the classical definition of chain termination where nucleotide incorporation causes an absolute cessation of chain elongation, this compound and its counterparts primarily function by inducing a prolonged pause in the polymerase activity immediately after their incorporation into the nascent nucleic acid chain. This guide provides a detailed examination of the molecular mechanisms underpinning this compound-mediated polymerase inhibition, presents key quantitative data, outlines relevant experimental protocols, and visualizes the core processes involved.

Core Mechanism of Action: Pausing, Not Absolute Termination

The central role of this compound in disrupting nucleic acid synthesis lies in its unique stereochemistry. Unlike natural ribonucleotides which have a ribose sugar in the C2'-endo conformation, arabinose nucleotides like this compound possess an arabinose sugar moiety. Upon incorporation into an RNA strand, the resulting arabinose monophosphate (ara-UMP) residue adopts a C2'-endo sugar pucker.[1][2]

This conformational distinction is critical. After the incorporation of ara-UMP and subsequent translocation of the polymerase, the C2'-endo pucker of the arabinose sugar at the 3'-end of the nascent chain creates a sterically unfavorable environment for the incoming natural nucleotide triphosphate (NTP).[1] This conformation hinders the proper alignment of the substrate and the catalytic residues within the polymerase active site, thereby inhibiting the nucleophilic attack on the α-phosphate of the next NTP and preventing efficient phosphodiester bond formation.[1][3]

The result is not an irreversible termination but a significant and prolonged pause in polymerase elongation. While the polymerase can eventually overcome this pause and extend the chain, the process is extremely slow, effectively disrupting the processivity and efficiency of transcription or replication. This mechanism has been observed in viral RNA-dependent RNA polymerases (RdRps) from viruses such as SARS-CoV-2 and poliovirus.

A similar mechanism is observed in DNA polymerases. The incorporation of arabinose analogs into DNA does not lead to absolute chain termination; rather, it results in a drastic reduction in the rate of subsequent nucleotide addition, thereby inhibiting overall DNA synthesis.

Visualizing the Mechanism and Workflows

Diagram 1: Mechanism of this compound Induced Polymerase Pausing

Caption: Mechanism of polymerase pausing induced by this compound incorporation.

Quantitative Data on Polymerase Inhibition

The inhibitory potential of this compound and related arabinose analogs has been quantified against several polymerases. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds.

| Compound | Target Polymerase | Natural Substrate (Concentration) | IC50 Value (µM) | Reference |

| This compound | SARS-CoV-2 RdRp | UTP (0.1 µM) | 76 | |

| Ara-CTP | SARS-CoV-2 RdRp | CTP (0.1 µM) | 30 | |

| This compound | Poliovirus RdRp | UTP (1 µM) | 1000 | |

| Ara-CTP | Poliovirus RdRp | CTP (1 µM) | 1000 |

Note: The higher IC50 values against poliovirus polymerase suggest a lower potency or different binding kinetics compared to the SARS-CoV-2 polymerase under the tested conditions.

Experimental Protocols

The investigation of this compound's effect on polymerases relies on a set of established biochemical assays.

Primer Extension Assay for Polymerase Inhibition

This assay is fundamental for observing the incorporation of nucleotide analogs and their effect on chain elongation.

Objective: To determine if this compound is incorporated by a polymerase and whether its incorporation inhibits further extension of the primer.

Materials:

-

Purified RNA/DNA polymerase

-

Synthetic primer-template nucleic acid duplex

-

Standard NTPs (ATP, GTP, CTP, UTP)

-

This compound

-

Reaction buffer (containing MgCl₂, Tris-HCl, etc.)

-

EDTA solution (for quenching)

-

Urea-PAGE gels for analysis

-

Radiolabeled NTP (e.g., [α-³²P]-GTP) or fluorescently labeled primer for visualization

Methodology:

-

Assemble Elongation Complex: The polymerase is pre-incubated with the primer-template duplex in the reaction buffer to form a stable elongation complex.

-

Initiate Reaction: The synthesis reaction is initiated by adding a mixture of NTPs.

-

Control Reaction: Contains only the four natural NTPs at a low concentration (e.g., 1 µM).

-

Test Reaction (Incorporation): Contains three natural NTPs and this compound (e.g., 1 mM) in place of UTP.

-

Test Reaction (Pausing/Termination): The complex is first incubated with this compound to allow for its incorporation, followed by the addition of a "chase" solution containing a high concentration of all four natural NTPs (e.g., 40 µM).

-

-

Incubation: Reactions are allowed to proceed for a defined period (e.g., 10 minutes) at the optimal temperature for the polymerase.

-

Quench Reaction: The reaction is stopped by adding a solution of 50 mM EDTA, which chelates the Mg²⁺ ions essential for polymerase activity.

-

Analysis: The reaction products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (Urea-PAGE). The resulting bands are visualized by autoradiography or fluorescence imaging.

Expected Results:

-

The control reaction will show a band corresponding to the full-length extended product.

-

The this compound incorporation reaction will show a band that is one nucleotide longer than the original primer, indicating successful incorporation.

-

In the pausing experiment, the initial product will be the +1 nucleotide band. Over the course of the chase, faint bands corresponding to the full-length product may appear, demonstrating that the polymerase can eventually escape the pause.

Diagram 2: Experimental Workflow for Primer Extension Assay

Caption: Workflow of a primer extension assay to test this compound effects.

Determination of IC50 Values

Objective: To quantify the concentration of this compound required to inhibit 50% of the polymerase activity.

Methodology:

-

Set up multiple parallel primer extension reactions as described above.

-

Each reaction contains a fixed, low concentration of the natural competing nucleotide (e.g., 0.1 µM UTP).

-

A range of increasing concentrations of this compound is added to the reactions.

-

Following incubation and quenching, the amount of product formation in each reaction is quantified.

-

The data is plotted as polymerase activity versus the logarithm of the inhibitor (this compound) concentration.

-

A dose-response curve is fitted to the data, and the IC50 value is calculated as the concentration of this compound that results in a 50% reduction in product formation compared to the no-inhibitor control.

Competitive Inhibition

This compound functions as a competitive inhibitor, vying with the natural substrate (UTP) for binding to the polymerase's active site. The efficiency of this compound incorporation and thus its inhibitory effect is dependent on the relative concentrations of this compound and UTP in the cellular or experimental environment. This competition is a critical factor in its therapeutic application, as intracellular nucleotide pools can influence its efficacy.

Diagram 3: Competitive Inhibition at the Polymerase Active Site

Caption: this compound competes with natural UTP for the polymerase active site.

Therapeutic Implications

The ability of arabinose nucleotides to be incorporated by viral polymerases and subsequently stall their progress makes them valuable candidates for antiviral drug development. Because viral polymerases are often less discriminating than their host counterparts, these analogs can achieve a degree of selectivity. The mechanism of inducing polymerase pausing provides a robust strategy to inhibit viral replication, as seen with the activity of ara-NTPs against SARS-CoV-2 and poliovirus. Furthermore, various arabinose nucleosides, which are the precursors to the active triphosphate forms, are used in chemotherapy (e.g., Cytarabine/Ara-C) and as antiviral agents (e.g., Vidarabine/Ara-A).

Conclusion

This compound is a potent inhibitor of RNA and DNA polymerases that functions primarily by inducing a long-lasting polymerase pause after its incorporation, rather than acting as an absolute chain terminator. Its inhibitory action is rooted in the C2'-endo conformation of its arabinose sugar, which disrupts the geometry of the polymerase active site and hinders the addition of the subsequent nucleotide. This mechanism has been effectively demonstrated against key viral polymerases, highlighting the therapeutic potential of the arabinose nucleotide scaffold in the development of new antiviral agents. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of such nucleotide analogs.

References

Ara-UTP as a Competitive Inhibitor of UTP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of arabinose-uridine triphosphate (Ara-UTP) as a competitive inhibitor of uridine triphosphate (UTP). It details the mechanism of action, quantitative inhibition data, and comprehensive experimental protocols for studying this compound's effects on viral RNA polymerases.

Introduction

Arabinose-based nucleoside analogs are a class of antiviral compounds that, upon intracellular phosphorylation to their triphosphate form, can act as competitive inhibitors of viral polymerases. This compound, the triphosphate metabolite of arabinosyluracil (Ara-U), mimics the natural substrate UTP and competes for the active site of RNA-dependent RNA polymerases (RdRps). This competitive inhibition is a key mechanism for disrupting viral replication, making this compound a molecule of significant interest in antiviral drug development.

Mechanism of Action

This compound functions as a competitive inhibitor of UTP for viral RNA-dependent RNA polymerases.[1] Its mechanism involves several key steps:

-

Cellular Uptake and Activation: The parent nucleoside, arabinosyluracil (Ara-U) or a precursor like arabinosylcytosine (Ara-C) which can be deaminated to Ara-U, enters the host cell.[2] Inside the cell, host enzymes phosphorylate the nucleoside analog sequentially to its monophosphate, diphosphate, and finally to the active triphosphate form, this compound.[2]

-

Competition with UTP: this compound, due to its structural similarity to the natural nucleotide UTP, competes for binding to the active site of viral RNA polymerase.[1]

-

Incorporation and Chain Termination/Pausing: Upon binding, the polymerase can incorporate the arabinose nucleotide monophosphate (Ara-UMP) into the nascent RNA strand. The key structural difference between arabinose and ribose is the stereochemistry at the 2' position of the sugar moiety. This alteration to a 2'-endo sugar pucker in the incorporated Ara-UMP reorients the 3'-hydroxyl group, making it a poor substrate for the subsequent nucleophilic attack by the incoming nucleoside triphosphate.[1] This leads to a significant pausing of the polymerase, thereby inhibiting further RNA elongation.

Diagram: Mechanism of Competitive Inhibition by this compound

References

Unveiling the Substrate Specificity of Ara-UTP: A Technical Guide for Researchers

An In-depth Examination of Ara-UTP as a Substrate for Viral and Cellular Polymerases, its Mechanism of Action, and Methodologies for its Study.

This technical guide provides a comprehensive overview of the substrate specificity of arabinosyl-uridine triphosphate (this compound), a crucial nucleotide analog with significant implications in antiviral drug development. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative aspects of this compound's interaction with various polymerases, details the experimental protocols for its characterization, and visualizes the key mechanisms and workflows.

Executive Summary

This compound, an analog of the natural nucleotide uridine triphosphate (UTP), exhibits a nuanced substrate specificity for viral and cellular polymerases. While it is generally a poor competitor against its natural counterpart, its incorporation into a nascent RNA or DNA strand can have profound inhibitory effects. This guide consolidates the current understanding of this compound's mechanism of action, which primarily involves inducing a long-lived polymerase pause rather than immediate chain termination. This unique characteristic is attributed to the altered sugar pucker of the arabinose moiety. We present quantitative kinetic data, detailed experimental methodologies, and visual representations of the underlying processes to facilitate further research and drug development efforts in this area.

Quantitative Data on this compound Substrate Specificity

The efficacy of this compound as a polymerase substrate is best understood through quantitative analysis of its interaction with various enzymes. The following tables summarize key kinetic parameters and inhibitory concentrations for this compound and its counterpart, Ara-CTP, against viral polymerases.

Table 1: Inhibition of Viral RNA Polymerases by Arabinose Nucleotides

| Nucleotide Analog | Virus Polymerase | IC50 Value (µM) | Competing Natural Nucleotide Concentration (µM) |

| This compound | SARS-CoV-2 | 75 ± 25[1] | 0.1 (UTP)[1] |

| Ara-CTP | SARS-CoV-2 | 30 ± 10[1] | 0.1 (CTP)[1] |

| This compound | Poliovirus | >1000[1] | 1 (UTP) |

| Ara-CTP | Poliovirus | >1000 | 1 (CTP) |

Table 2: Comparative Efficiency of Incorporation by Poliovirus Polymerase

| Nucleotide Analog | Fold-Lower Efficiency Compared to Natural Nucleotide |

| This compound | 90 |

| Ara-CTP | 50 |

Mechanism of Action: Induced Polymerase Pausing

Upon incorporation into a growing nucleic acid chain, Ara-UMP does not typically act as a classic chain terminator. Instead, it induces a prolonged pause in the polymerase's translocation along the template. This inhibitory effect is attributed to the structural conformation of the arabinose sugar. The 2'-endo sugar pucker of the incorporated Ara-NMP is thought to misalign the 3'-hydroxyl group, rendering it a poor nucleophile for the incoming nucleotide triphosphate and thereby hindering the formation of the next phosphodiester bond.

Mechanism of Ara-UMP induced polymerase pausing.

Experimental Protocols

A variety of biochemical assays are employed to characterize the substrate specificity of nucleotide analogs like this compound. Below are detailed methodologies for key experiments.

Single Nucleotide Incorporation Assay

This assay is designed to determine if a nucleotide analog can be incorporated by a polymerase and whether it acts as a chain terminator.

Objective: To assess the incorporation of this compound by a polymerase and its effect on subsequent nucleotide addition.

Materials:

-

Purified polymerase (e.g., SARS-CoV-2 polymerase complex: nsp12, nsp7, nsp8).

-

Annealed synthetic RNA primer-template pairs.

-

This compound and natural NTPs (ATP, UTP, CTP, GTP).

-

[α-³²P]-ATP for radiolabeling.

-

Reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

-

Quenching solution (e.g., 50 mM EDTA).

-

Denaturing polyacrylamide gel (e.g., 20%).

-

Phosphorimager system.

Procedure:

-

Assemble the polymerase-RNA elongation complexes by incubating the polymerase with the annealed primer-template RNA in the reaction buffer.

-

Initiate the reaction by adding a mixture of the natural nucleotide (e.g., 0.1 µM UTP) or the nucleotide analog (e.g., 1 mM this compound) and [α-³²P]-ATP.

-

Incubate the reaction at the optimal temperature for the polymerase (e.g., 30°C) for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding the quenching solution.

-

For chain termination experiments, after the initial incorporation step, add the next correct nucleotide substrate (e.g., 1 µM of the subsequent NTP) and incubate for an additional period before quenching.

-

Denature the samples by heating in a formamide-containing loading buffer.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled RNA products using a phosphorimager to determine the extent of incorporation and chain elongation.

Workflow for a Single Nucleotide Incorporation Assay.

Pre-Steady-State Kinetic Analysis using Stopped-Flow Fluorescence

This method allows for the determination of the kinetic parameters of nucleotide incorporation, specifically the maximal rate of incorporation (k_pol) and the apparent dissociation constant (K_d,app).

Objective: To quantify the kinetic parameters of this compound incorporation.

Materials:

-

Purified polymerase.

-

Symmetrical RNA primer-template pairs with a fluorescent analog.

-

This compound and natural UTP at various concentrations.

-

Stopped-flow fluorescence apparatus.

-

Reaction buffer.

Procedure:

-

Prepare two syringes for the stopped-flow instrument. Syringe A contains the pre-assembled polymerase-RNA complex in reaction buffer.

-

Syringe B contains varying concentrations of the nucleotide substrate (this compound or UTP) in the same reaction buffer.

-

Rapidly mix the contents of the two syringes. The incorporation of the nucleotide into the RNA substrate leads to a change in the fluorescence of the analog, which is monitored over time.

-

Record the fluorescence traces from reaction time courses for a range of substrate concentrations.

-

Analyze the fluorescence traces to determine the observed rate of incorporation (k_obs) at each substrate concentration.

-

Plot the k_obs values against the substrate concentration and fit the data to a hyperbolic equation to determine k_pol (the maximum observed rate) and K_d,app (the substrate concentration at half-maximal rate).

Workflow for Pre-Steady-State Kinetic Analysis.

Conclusion and Future Directions

The substrate specificity of this compound is a complex interplay of its structural features and the active site of the target polymerase. While it is a less efficient substrate for incorporation than UTP, its ability to induce prolonged polymerase pausing makes it an interesting candidate for antiviral drug design. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other nucleotide analogs. Future research should focus on elucidating the structural basis of polymerase pausing through high-resolution structural biology techniques and expanding the kinetic analysis to a broader range of viral and cellular polymerases. A deeper understanding of these mechanisms will be pivotal in the rational design of next-generation antiviral therapeutics.

References

An In-depth Technical Guide on the Core Principles of Ara-UTP Incorporation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinofuranosyluracil triphosphate (Ara-UTP) is a synthetic nucleoside analog of uridine triphosphate (UTP) with significant potential in antiviral and anticancer therapies. Its mechanism of action is primarily centered on its ability to be incorporated into nascent DNA and RNA chains by various polymerases. This incorporation event disrupts the normal process of nucleic acid synthesis, leading to either chain termination or polymerase pausing, ultimately inhibiting cell replication or viral propagation. This technical guide provides a comprehensive overview of the fundamental principles governing this compound incorporation, including its metabolic activation, mechanism of action, and the cellular responses to the damage it induces.

Metabolic Activation of Ara-Uridine

Like many nucleoside analogs, the precursor to this compound, arabinofuranosyluracil (Ara-U), must be intracellularly phosphorylated to its active triphosphate form. This multi-step enzymatic process is crucial for its therapeutic efficacy.

Caption: Metabolic activation pathway of Ara-Uridine to this compound.

Mechanism of this compound Incorporation and Action

This compound, once formed, competes with the natural nucleotide UTP for incorporation into growing nucleic acid chains by DNA and RNA polymerases. The key to its inhibitory action lies in the stereochemistry of the arabinose sugar, which possesses a 2'-hydroxyl group in the up (β) configuration, unlike the down (α) configuration in ribose or the lack of a 2'-hydroxyl in deoxyribose.

Upon incorporation, the presence of the arabinose sugar disrupts the conformation of the nucleic acid chain. This can lead to two primary outcomes:

-

Chain Termination: The altered sugar pucker can prevent the formation of a phosphodiester bond with the subsequent incoming nucleotide, leading to the immediate cessation of chain elongation.

-

Polymerase Pausing: In some instances, particularly with certain viral RNA-dependent RNA polymerases, the polymerase can be stalled after incorporating Ara-UMP.[1] This pausing can be long-lasting and significantly impede the overall rate of nucleic acid synthesis.

Caption: Mechanism of this compound incorporation and subsequent action.

Quantitative Data on this compound Activity

The inhibitory potency of this compound and its derivatives varies depending on the target polymerase. The following tables summarize key quantitative data from published studies.

Table 1: IC50 and Ki Values of this compound and Related Analogs

| Compound | Polymerase | Substrate Competitor | IC50 (µM) | Ki (µM) | Mode of Inhibition | Reference |

| This compound | SARS-CoV-2 RdRp | UTP (0.1 µM) | 76 | - | Competitive | [1] |

| Ara-CTP | SARS-CoV-2 RdRp | CTP (0.1 µM) | 30 | - | Competitive | [1] |

| 5-halogenated this compound derivatives | DNA Polymerase γ | dTTP | - | Lower than for RT | Competitive | [2] |

| 5-halogenated this compound derivatives | Reverse Transcriptase | dTTP | - | - | Competitive | [2] |

| Ara-CTP | Human DNA Polymerase α | dCTP | - | 1.5 | Competitive | |

| Ara-CTP | Human DNA Polymerase β | dCTP | - | 7.6 | Competitive | |

| Ara-5-aza-CTP | Human DNA Polymerase α | dCTP | - | 11 | Competitive | |

| Ara-5-aza-CTP | Human DNA Polymerase β | dCTP | - | 39 | Competitive |

Table 2: Kinetic Parameters for Nucleotide Incorporation

| Nucleotide | Polymerase | kpol (s⁻¹) | Kd (µM) | kpol/Kd (µM⁻¹s⁻¹) | Reference |

| UTP | T7 RNA Polymerase | >150 (at >300 µM) | - | - | |

| CTP | T7 RNA Polymerase | 4.98 ± 0.71 | 2230 ± 610 | 0.0022 |

Note: Direct kinetic parameters (Vmax, Km, kpol, Kd) for this compound incorporation are not widely available in the literature and represent a key area for future research.

Experimental Protocols

Single-Nucleotide Incorporation Assay

This assay is used to determine the efficiency and fidelity of a single nucleotide analog incorporation by a polymerase.

Materials:

-

Purified DNA or RNA polymerase

-

5'-radiolabeled primer

-

Template oligonucleotide

-

This compound and natural dNTPs/NTPs

-

Reaction buffer (specific to the polymerase)

-

Quenching solution (e.g., EDTA)

-

Denaturing polyacrylamide gel

-

Phosphorimager system

Protocol:

-

Primer-Template Annealing: Anneal the 5'-radiolabeled primer to the template oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Reaction Setup: Prepare a reaction mixture containing the annealed primer-template, reaction buffer, and the polymerase.

-

Initiation: Initiate the reaction by adding a specific concentration of this compound or a natural nucleotide.

-

Time Course: Incubate the reaction at the optimal temperature for the polymerase and take aliquots at different time points.

-

Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., 50 mM EDTA).

-

Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Analysis: Visualize the gel using a phosphorimager and quantify the amount of extended primer to determine the rate of incorporation.

Chain Termination Assay

This assay determines whether the incorporation of a nucleotide analog leads to the termination of chain elongation.

Protocol:

-

Single Incorporation: Perform a single-nucleotide incorporation reaction with this compound as described above, allowing for the formation of the primer extended by one Ara-UMP.

-

Chase: After the initial incorporation, add a high concentration of all four natural dNTPs/NTPs to the reaction mixture.

-

Incubation: Incubate the "chase" reaction for a defined period.

-

Analysis: Analyze the products by denaturing polyacrylamide gel electrophoresis. If Ara-UMP acts as a chain terminator, no further extension of the primer will be observed. If it only causes pausing, a ladder of longer products will appear over time.

Caption: General experimental workflow for an in vitro incorporation assay.

Cellular Response to this compound Induced DNA Damage

The incorporation of this compound into DNA can stall replication forks, which is a form of DNA damage that activates the DNA Damage Response (DDR) pathway. This complex signaling network aims to repair the damage and maintain genomic integrity.

Key signaling kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), are activated in response to stalled replication forks. ATR, in particular, is recruited to the regions of single-stranded DNA that are exposed at stalled forks. Activated ATR then phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), leading to cell cycle arrest, typically at the S or G2/M phase, to allow time for DNA repair.

The tumor suppressor protein p53 also plays a crucial role in the response to nucleoside analog-induced DNA damage. Following DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).

Caption: Simplified signaling pathway of the cellular response to this compound induced DNA damage.

Conclusion

This compound represents a potent class of nucleotide analogs with a well-defined mechanism of action that hinges on its incorporation into nucleic acids and subsequent disruption of their synthesis. Understanding the core principles of its metabolic activation, the kinetics of its incorporation by different polymerases, and the cellular responses to the damage it induces is paramount for the rational design and development of novel antiviral and anticancer therapies. This guide provides a foundational framework for researchers in the field, highlighting the key molecular events and offering structured methodologies for their investigation. Further research into the specific kinetic parameters of this compound with a broader range of polymerases will be crucial for optimizing its therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Ara-UTP Incorporation into RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinose-uridine triphosphate (Ara-UTP) is a uridine analog characterized by the presence of an arabinose sugar instead of the typical ribose. This structural modification, specifically the 2'-hydroxyl group in the up (C2'-endo) configuration, introduces significant steric and conformational changes when incorporated into an RNA strand. These alterations can profoundly impact RNA structure, function, and interactions with RNA-binding proteins and enzymes. Consequently, this compound is a valuable tool for studying RNA metabolism, developing antiviral and anticancer therapies, and probing the mechanisms of RNA polymerases.

These application notes provide a comprehensive overview and detailed protocols for the enzymatic incorporation of this compound into RNA transcripts using in vitro transcription, primarily with T7 RNA polymerase. The document outlines the underlying principles, experimental procedures, and analytical methods for characterizing the resulting this compound-containing RNA.

Data Presentation

Table 1: In Vitro Transcription Reaction Setup

| Component | Stock Concentration | Final Concentration | Volume (for 20 µL reaction) |

| Nuclease-Free Water | - | - | To 20 µL |

| 5x Transcription Buffer | 5x | 1x | 4 µL |

| ATP, GTP, CTP Mix | 10 mM each | 2 mM each | 4 µL |

| UTP | 10 mM | 0.5 - 2 mM | Variable |

| This compound | 10 mM | 0.5 - 5 mM | Variable |

| DTT | 100 mM | 10 mM | 2 µL |

| RNase Inhibitor | 40 U/µL | 2 U/µL | 1 µL |

| DNA Template | 100-500 ng/µL | 500 ng | Variable |

| T7 RNA Polymerase | 50 U/µL | 2.5 U/µL | 1 µL |

Note: The ratio of this compound to UTP can be varied to achieve the desired incorporation density. A higher ratio of this compound to UTP will generally result in a higher incorporation rate but may decrease the overall yield of full-length transcripts. Optimization is recommended for each specific template and application.

Table 2: Comparative Analysis of Natural and Modified UTP Incorporation (Hypothetical Data)

| Nucleotide | Relative Incorporation Efficiency (%) | Full-Length Transcript Yield (%) | Observed Polymerase Pausing |

| UTP | 100 | 100 | Minimal |

| This compound | 40-60 | 30-50 | Significant |

| 5-Bromo-UTP | 80-95 | 70-90 | Moderate |

| 2'-Fluoro-UTP | 70-85 | 60-80 | Moderate |

Disclaimer: The data presented in Table 2 are hypothetical and intended for illustrative purposes. Actual values will vary depending on the specific experimental conditions, the DNA template sequence, and the polymerase used. It is crucial to perform empirical studies to determine the precise kinetics and efficiency of this compound incorporation for your system.

Experimental Protocols

Protocol 1: In Vitro Transcription for this compound Incorporation

This protocol outlines the steps for incorporating this compound into an RNA transcript using T7 RNA polymerase.

Materials:

-

Linearized plasmid DNA or PCR product with a T7 promoter (500 ng)

-

Nuclease-free water

-

5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM NaCl)

-

ATP, GTP, CTP solution (10 mM each)

-

UTP solution (10 mM)

-

This compound solution (10 mM)

-

Dithiothreitol (DTT, 100 mM)

-

RNase Inhibitor (e.g., 40 U/µL)

-

T7 RNA Polymerase (e.g., 50 U/µL)

-

DNase I (RNase-free)

-

EDTA (0.5 M)

-

Ammonium Acetate (7.5 M)

-

Ethanol (100% and 70%)

-

Denaturing polyacrylamide gel (6-12%, depending on RNA size)

-

TBE buffer

-

Gel loading buffer (e.g., formamide-based)

Procedure:

-

Reaction Assembly: At room temperature, assemble the transcription reaction in a nuclease-free microcentrifuge tube by adding the components in the order listed in Table 1. The reaction should be assembled at room temperature as spermidine in the transcription buffer can cause DNA precipitation on ice.

-

Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate the reaction at 37°C for 2 to 4 hours. For short transcripts (<100 nt), the incubation time can be extended to enhance yield.

-

DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

-

RNA Purification:

-

Stop the reaction by adding 2 µL of 0.5 M EDTA.

-

Add 10 µL of 7.5 M ammonium acetate and 100 µL of cold 100% ethanol.

-

Precipitate the RNA at -20°C for at least 1 hour or at -80°C for 30 minutes.

-

Centrifuge at maximum speed for 30 minutes at 4°C to pellet the RNA.

-

Carefully aspirate the supernatant without disturbing the pellet.

-

Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 5 minutes.

-

Remove the ethanol and air-dry the pellet for 5-10 minutes.

-

-

Resuspension: Resuspend the RNA pellet in an appropriate volume of nuclease-free water or TE buffer.

-

Analysis: Analyze the RNA product by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the size and purity of the transcript. The incorporation of the heavier this compound may result in a slight mobility shift compared to the unmodified RNA.

Protocol 2: Analysis of this compound Incorporation by Primer Extension

This protocol can be used to map the sites of this compound incorporation and to assess polymerase pausing.

Materials:

-

This compound-containing RNA transcript

-

5'-radiolabeled DNA primer complementary to the 3' end of the RNA

-

Reverse transcriptase (e.g., AMV or SuperScript)

-

dNTP mix (10 mM each)

-

5x Reverse Transcriptase Buffer

-

DTT (100 mM)

-

Nuclease-free water

-

Denaturing polyacrylamide gel (sequencing gel)

Procedure:

-

Annealing: In a nuclease-free tube, mix the this compound-containing RNA (1-5 pmol) and the 5'-radiolabeled primer (10-20 pmol) in nuclease-free water. Heat to 90°C for 1 minute and then cool slowly to room temperature to allow for annealing.

-

Extension Reaction: Add 5x Reverse Transcriptase Buffer, DTT, and the dNTP mix to the annealed RNA/primer.

-

Enzyme Addition: Add reverse transcriptase to the reaction mixture.

-

Incubation: Incubate at the optimal temperature for the reverse transcriptase (e.g., 42°C for AMV) for 30-60 minutes.

-

Termination: Stop the reaction by adding an equal volume of gel loading buffer containing formamide and EDTA.

-

Analysis: Denature the samples by heating at 95°C for 5 minutes and then analyze the products on a denaturing polyacrylamide sequencing gel. Full-length products indicate that the reverse transcriptase was able to read through the incorporated this compound. Truncated products suggest polymerase pausing or termination at or near the sites of this compound incorporation.

Visualization of Workflows and Mechanisms

Caption: Workflow for in vitro transcription with this compound.

Caption: Proposed mechanism of this compound-mediated polymerase pausing.

Applications of Ara-UTP in Viral Replication Studies: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinofuranosyluridine triphosphate (Ara-UTP) is a nucleoside analog that serves as a valuable tool in the study of viral replication. As an analog of the natural nucleotide uridine triphosphate (UTP), this compound can be utilized by viral RNA-dependent RNA polymerases (RdRps). Its incorporation into the nascent viral RNA chain, however, leads to the inhibition of further elongation, providing a powerful mechanism to probe the function of viral polymerases and assess potential antiviral strategies. This document provides detailed application notes and protocols for the use of this compound in viral replication studies, with a focus on Respiratory Syncytial Virus (RSV), Measles Virus (MeV), and other RNA viruses.

Mechanism of Action

This compound is a competitive inhibitor of the natural substrate UTP for viral RNA-dependent RNA polymerases. The key to its inhibitory function lies in the stereochemistry of its sugar moiety. Unlike the ribose in UTP, which has a 2'-hydroxyl group in the ribo configuration, this compound possesses an arabinose sugar with the 2'-hydroxyl group in the ara configuration (an epimer of ribose).

Upon incorporation into the growing RNA strand by a viral RdRp, the altered sugar conformation of the arabinose moiety induces a conformational change in the polymerase active site. This change disrupts the proper alignment for the incoming nucleoside triphosphate, thereby sterically hindering the formation of the next phosphodiester bond and causing a strong pause or termination of RNA synthesis. This mechanism makes this compound an effective chain terminator of viral RNA replication.

Quantitative Data Summary

The inhibitory activity of this compound against various viral polymerases has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency.

| Virus/Polymerase | Assay Type | IC50 (µM) | Natural Substrate Concentration (µM) | Reference |

| SARS-CoV-2 RdRp | Primer Extension | 75 ± 25 | 0.1 µM UTP | |

| Poliovirus RdRp | Primer Extension | >1000 | 1 µM UTP |

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of this compound Inhibition of Viral RNA Polymerase

Caption: Mechanism of this compound-mediated inhibition of viral RNA polymerase.

General Workflow for Antiviral Activity Assessment

Caption: General experimental workflow for assessing the antiviral activity of this compound.

Experimental Protocols

Protocol 1: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol is designed to determine the IC50 value of this compound against a purified viral RdRp.

Materials:

-

Purified viral RdRp (e.g., from RSV or Measles Virus)

-

RNA template with a complementary primer

-

Radionucleotide triphosphate (e.g., [α-³²P]GTP or CTP)

-

Unlabeled ATP, CTP, GTP, and UTP solutions

-

This compound stock solution

-

Reaction buffer (specific to the polymerase)

-

Stop solution (e.g., formamide with EDTA and loading dye)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager system

Methodology:

-

Reaction Setup:

-

Prepare a master mix containing the reaction buffer, DTT, MgCl₂, RNA template/primer duplex, and the non-limiting unlabeled NTPs.

-

In separate tubes, prepare serial dilutions of this compound. Also, prepare a 'no inhibitor' control.

-

Add the appropriate dilution of this compound or buffer (for control) to each reaction tube.

-

Add the limiting radiolabeled NTP and the corresponding unlabeled NTP (UTP in this case) to the master mix. The concentration of unlabeled UTP should be kept constant across all reactions.

-

-

Initiation of Reaction:

-

Initiate the polymerase reaction by adding the purified RdRp enzyme to each tube.

-

Incubate the reactions at the optimal temperature for the specific polymerase (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

-

-

Termination of Reaction:

-

Stop the reactions by adding an equal volume of stop solution.

-

Heat the samples at 95°C for 5 minutes to denature the RNA.

-

-

Analysis:

-

Separate the RNA products by denaturing PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize and quantify the intensity of the full-length RNA product bands using a phosphorimager.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the 'no inhibitor' control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Plaque Reduction Assay for Antiviral Efficacy (EC50)

This cell-based assay determines the concentration of this compound required to reduce the number of viral plaques by 50%.

Materials:

-

Susceptible host cell line (e.g., HEp-2 for RSV, Vero for Measles Virus)

-

Cell culture medium and supplements

-

Virus stock of known titer (PFU/mL)

-

This compound stock solution

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Methodology:

-

Cell Seeding:

-

Seed the host cells in culture plates to form a confluent monolayer overnight.

-

-

Virus Dilution and Infection:

-

Prepare serial dilutions of the virus stock to yield a countable number of plaques (e.g., 50-100 PFU per well).

-

Remove the culture medium from the cells and infect the monolayers with the diluted virus.

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

-

Compound Treatment:

-

During the viral adsorption period, prepare serial dilutions of this compound in the overlay medium.

-

After adsorption, remove the virus inoculum and wash the cells with PBS.

-

Add the this compound-containing overlay medium to the respective wells. Include a 'virus only' control (no compound) and a 'cells only' control (no virus, no compound).

-

-

Incubation:

-

Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 3-10 days, depending on the virus).

-

-

Plaque Visualization:

-

Fix the cells with a solution like 10% formalin.

-

Remove the overlay and stain the cell monolayer with crystal violet solution.

-

Gently wash the plates with water and allow them to dry.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the 'virus only' control.

-

Plot the percentage of reduction against the logarithm of the this compound concentration and determine the EC50 value.

-

Protocol 3: Cytotoxicity Assay (MTT Assay for CC50)

This protocol determines the concentration of this compound that is toxic to the host cells, which is essential for calculating the selectivity index.

Materials:

-

Host cell line (same as used in the antiviral assay)

-

Cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plate

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the medium from the cells and add the medium containing various concentrations of this compound.

-

Include 'cells only' wells with no compound as a control for 100% viability.

-

-

Incubation:

-

Incubate the plate for the same duration as the antiviral assay.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well using a microplate reader at approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot cell viability against the logarithm of the this compound concentration to determine the 50% cytotoxic concentration (CC50).

-

Selectivity Index